Octyl methacrylate

概要

説明

Octyl methacrylate is a clear colorless liquid . It is an ester and reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Synthesis Analysis

Octyl methacrylate can be synthesized by reacting methacryloyl chloride with n-octanol in the presence of triethyl amine . This reaction results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . The formation of an unwanted side-compound, 3-chloropropionyl ester, is significantly minimized to less than 1% .Molecular Structure Analysis

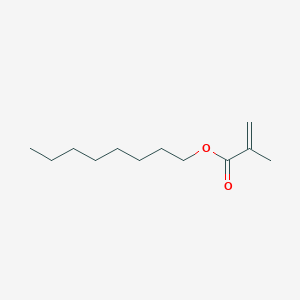

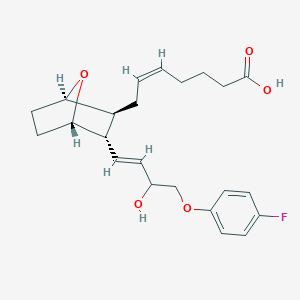

The molecular structure of Octyl methacrylate is also available as a 2d Mol file . Other names for Octyl methacrylate include Methacrylic acid 2-ethylhexyl ester; 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester; 2-Ethyl-1-hexyl methacrylate; 2-Ethylhexyl methacryate .Chemical Reactions Analysis

Octyl methacrylate is an acrylate ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

Octyl methacrylate is an acrylate ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .科学的研究の応用

Synthesis of Acrylate Monomers

Octyl methacrylate is used in the synthesis of acrylate monomers in heterogeneous continuous flow processes . The (meth)acryloyl chloride is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . This procedure provides an efficient alternative synthetic route of functional (meth)acrylate esters .

Production of Biocatalysts

Octyl methacrylate is used in the production of biocatalysts. For instance, Lipase from Thermomyces lanuginosus (TLL) has been immobilized on a methacrylate macroporous resin coated with octadecyl groups . This immobilization protocol gave a biocatalyst with significantly higher stability than that obtained using octyl agarose .

Antibacterial Activity

Some synthesized monomers of Octyl methacrylate have shown antibacterial activity . The alkyl chain length of the monomer had a significant effect on its antibacterial activity .

Industrial Uses

Octyl methacrylate is used in the production of polymers for industrial uses . These polymers are manufactured on multimillion-ton per year levels due to their increasing global demand and broad utility in consumer products, healthcare, pharmaceuticals, and generally the chemical industry .

Energy-Efficient Processes

The synthesis of Octyl methacrylate is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g h −1 of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield . This indicates the energy efficiency of the process.

On-Demand Production

The development of the synthesis process of Octyl methacrylate will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .

作用機序

Target of Action

Octyl methacrylate, also known as N-Octyl Methacrylate, is primarily used in the polymer industry . It is an acrylate ester and its primary targets are polymers where it acts as a monomer contributing to the formation of polymeric chains .

Mode of Action

Octyl methacrylate interacts with its targets through a process known as free radical polymerization . In this process, the double bond in the methacrylate group of the molecule opens up and reacts with other monomers or growing polymer chains, resulting in the formation of long polymer chains . This interaction significantly changes the properties of the target, transforming individual monomers into a larger, more complex structure with new physical and chemical properties .

Biochemical Pathways

The biochemical pathways affected by Octyl methacrylate primarily involve the synthesis of polymers. The free radical polymerization process, in which Octyl methacrylate participates, is a key pathway in the formation of polymers . The downstream effects of this pathway include the creation of materials with diverse properties, ranging from flexible to rigid, and applications in various industries .

Pharmacokinetics

It’s important to note that octyl methacrylate is a small molecule with a molecular weight of 1983019 , which could influence its behavior in various environments.

Result of Action

The molecular effect of Octyl methacrylate’s action is the formation of polymeric chains through free radical polymerization .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Octyl methacrylate. Factors such as temperature, presence of initiators, and the chemical environment can affect the rate and efficiency of the polymerization process . Furthermore, the compound’s stability could be influenced by factors such as exposure to light, heat, and certain chemicals .

Safety and Hazards

Octyl methacrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . The synthesis of various (meth)acrylates, including biobased terpenyl acrylates, is demonstrated . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable and energy-efficient process .

特性

IUPAC Name |

octyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDBRBFGPQCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-18-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025806 | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Octyl methacrylate | |

CAS RN |

2157-01-9 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of octyl methacrylate?

A1: The molecular formula of octyl methacrylate is C12H22O2, and its molecular weight is 198.30 g/mol.

Q2: Are there any spectroscopic techniques used to characterize octyl methacrylate?

A2: Yes, spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are commonly employed for structural characterization of octyl methacrylate and its copolymers. [, ]

Q3: How does the length of the alkyl side chain in poly(n-alkyl methacrylates) affect their degradation under SF5+ bombardment?

A3: Research shows that increasing the alkyl pendant group length, like in the case of octyl methacrylate compared to methyl methacrylate, leads to a decrease in sputter rate and stability of characteristic secondary ions under SF5+ bombardment. This suggests more significant alkyl pendant group loss and increased intra- or intermolecular cross-linking. []

Q4: How does the addition of octyl methacrylate as a comonomer affect the properties of macroporous membranes?

A4: The incorporation of octyl methacrylate into macroporous membranes, synthesized alongside glycidyl methacrylate and ethylene dimethacrylate, impacts the membrane properties by increasing hydrophobicity, reducing water regain, and enhancing the overall strength of the membrane. These effects are more pronounced at higher concentrations of octyl methacrylate in the polymerization feed. []

Q5: How does the presence of octyl methacrylate in styrene/n-alkyl methacrylate copolymers affect their glass transition temperature (Tg)?

A5: The glass transition temperature (Tg) of styrene/n-alkyl methacrylate copolymers, including those with octyl methacrylate, can be predicted using the dyad approximation. This approach considers the weight or mole fractions of different dyads in the copolymer chain. It's important to note that when the comonomer units have significantly different numbers of rotatable bonds, as is the case with styrene and octyl methacrylate, using reciprocal Tg's and weight fractions of dyads provides more accurate predictions. []

Q6: How does octyl methacrylate affect the surface properties of polymer blends with polystyrene?

A6: In blends of poly(octyl methacrylate) (POMA) with polystyrene (PS), the surface morphology can undergo restructuring upon contact with water, particularly at high POMA ratios. This restructuring often manifests as a transition from a pitted surface in air to a surface with islands when immersed in water. The observed changes are reversible upon drying, indicating a dynamic response to the aqueous environment. []

Q7: What happens to the free volume in a polymer system when octyl methacrylate is incorporated into poly(methyl methacrylate) (PMMA)?

A7: Introducing octyl methacrylate into PMMA leads to the formation of a random copolymer. Positron annihilation lifetime spectroscopy reveals that this copolymerization results in a change in the size distribution of sites containing free volume within the polymer matrix. This suggests that the presence of octyl methacrylate influences the packing and arrangement of polymer chains, ultimately impacting the free volume characteristics of the material. []

Q8: Can polymers containing octyl methacrylate be utilized for oxygen transport applications?

A8: Yes, octyl methacrylate can be copolymerized with vinylimidazole to create membranes capable of binding cobaltporphyrin complexes. These complexes act as fixed oxygen carriers, facilitating oxygen transport through the membrane. The oxygen-binding affinity and transport properties can be tuned by adjusting the composition and structure of the copolymer. [, , ]

Q9: Can octyl methacrylate copolymers be used to create materials with photoresponsive properties?

A9: Yes, incorporating photosensitive moieties, such as chalcone derivatives, into copolymers containing octyl methacrylate yields materials with interesting photoresponsive properties. These materials exhibit changes in their physical and chemical characteristics upon exposure to UV light, making them suitable for applications in photolithography, holography, and other light-sensitive technologies. []

Q10: Have any computational studies been conducted on octyl methacrylate?

A10: While specific examples of computational studies on octyl methacrylate are limited in the provided research papers, computational chemistry techniques could be applied to investigate various aspects of this monomer. For instance, molecular dynamics simulations could provide insights into the structure and dynamics of octyl methacrylate in solution or within polymer matrices. Additionally, quantum chemical calculations could be used to study its electronic structure, reactivity, and interactions with other molecules.

Q11: How does the presence of octyl methacrylate in cross-linked methacrylate copolymers affect their network structure and swelling behavior?

A11: The solvent quality during polymerization significantly impacts the network structure of cross-linked methacrylate copolymers containing octyl methacrylate. The choice of solvent and its concentration influence the extent of primary cyclization during polymerization, ultimately affecting the mechanical properties and swelling behavior of the resulting hydrogel networks. []

Q12: How does the glass transition temperature of poly(octyl methacrylate) influence the rate of blooming of a low-molecular-mass hydrocarbon from the polymer matrix?

A12: Studies on the blooming of low-molecular-mass hydrocarbons from rubbery polymers, including poly(octyl methacrylate), reveal a correlation between the glass transition temperature (Tg) of the polymer and the rate of blooming. Specifically, a lower Tg generally corresponds to a faster rate of hydrocarbon blooming. This highlights the role of polymer chain mobility and free volume in the diffusion of small molecules through the polymer matrix. []

Q13: Is there information available about the environmental impact and degradation of octyl methacrylate?

A13: The provided research papers primarily focus on the synthesis, characterization, and applications of octyl methacrylate-based polymers. Information regarding the specific environmental impact and degradation pathways of this monomer requires further investigation. Assessing its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms is crucial for evaluating its environmental risks.

Q14: Are there any studies about the dissolution and solubility of octyl methacrylate based polymers?

A14: While not explicitly addressed in the provided research papers, the dissolution and solubility of octyl methacrylate based polymers are crucial factors in various applications. The long hydrophobic alkyl chain of octyl methacrylate significantly influences the solubility of its homopolymers and copolymers. Understanding the solubility parameters, dissolution kinetics, and potential for swelling in different solvents is essential for optimizing processing conditions, material properties, and performance in intended applications.

Q15: How does the concentration of octyl methacrylate in a copolymer with methyl methacrylate impact its optical properties?

A15: As the concentration of octyl methacrylate increases in a copolymer with methyl methacrylate, the copolymer's transparency decreases. This is attributed to the increasing heterogeneity in the copolymer structure due to the difference in the refractive indices of the two monomer units. []

Q16: Can octyl methacrylate be used in the development of biocompatible materials?

A16: Octyl methacrylate, when copolymerized with other monomers like diethylene glycol dimethacrylate, can be used to create substrates with varying stiffness for cell culture studies. These substrates can be valuable tools for investigating the impact of material properties on cell behavior, including valvular interstitial cells, which are relevant for aortic valve tissue engineering. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)